molecular formula C6H4F4N2O B14793728 6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine

6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B14793728
M. Wt: 196.10 g/mol
InChI Key: JACBCABAGUISJP-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2O.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity in various applications .

Properties

Molecular Formula

C6H4F4N2O

Molecular Weight

196.10 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4F4N2O/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)

InChI Key

JACBCABAGUISJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OC(F)(F)F)F)N

Origin of Product

United States

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